molecular formula C7H11NO2S B8105596 methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate

methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate

Cat. No.: B8105596
M. Wt: 173.24 g/mol
InChI Key: OINICFXBUAEVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate is a partially saturated pyrrole derivative featuring a methylthio (-SMe) substituent at position 5 and a methyl ester (-COOMe) at position 2. The 3,4-dihydro-2H-pyrrole scaffold confers a degree of ring saturation, distinguishing it from fully aromatic pyrroles. The methylthio group introduces sulfur-based reactivity and enhanced lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

methyl 5-methylsulfanyl-3,4-dihydro-2H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-10-7(9)5-3-4-6(8-5)11-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINICFXBUAEVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate, also known as (S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate (CAS: 61999-30-2), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by various studies and data.

  • Molecular Formula : C7_7H11_{11}NO2_2S
  • Molecular Weight : 159.23 g/mol
  • CAS Number : 61999-30-2

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study focusing on its efficacy against various bacterial strains, the compound demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 25923)3.90 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)<1 μg/mL
Escherichia coli (ATCC 25922)8.00 μg/mL

These results suggest that the compound is particularly effective against MRSA, a notable concern in clinical settings due to its antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against Candida albicans and exhibited an MIC of 16 μg/mL. This suggests potential applications in treating fungal infections .

Cytotoxicity

The cytotoxic effects of the compound were evaluated on various cancer cell lines. The findings are summarized in the table below:

Cell LineIC50_{50} (μM)
A549 (Lung cancer)<10
HeLa (Cervical cancer)<10
MCF-7 (Breast cancer)<10

The compound demonstrated significant antiproliferative effects across these cell lines, indicating its potential as an anticancer agent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt fungal cell membrane integrity. Additionally, the compound's cytotoxicity appears to be linked to its ability to induce apoptosis in cancer cells .

Case Studies

  • Antibacterial Efficacy Against MRSA : A clinical study evaluated the effectiveness of this compound in treating MRSA infections in vitro. The results indicated a rapid bactericidal effect at low concentrations, supporting its potential use as a therapeutic agent against resistant strains .
  • Cytotoxicity in Cancer Research : In a series of experiments involving various cancer cell lines, researchers found that treatment with this compound resulted in significant cell death compared to untreated controls. The study highlighted the compound's ability to selectively target rapidly dividing cells while sparing normal cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that compounds related to methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate exhibit promising antimicrobial properties. For instance, derivatives of this compound have been tested for their effectiveness against various bacteria, including Staphylococcus aureus, showing potential as antimicrobial agents . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with critical metabolic pathways.

Cancer Research
Research has also highlighted the role of this compound in cancer therapy. Certain derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. These studies suggest that modifications to the methylthio group can enhance the selectivity and potency of these compounds against specific cancer types .

Agricultural Applications

Pesticide Development
this compound has been explored as a potential pesticide due to its biological activity against pests. Research indicates that similar compounds can act as effective nematicides and fungicides, providing an alternative to traditional chemical pesticides . The application of these compounds can lead to reduced environmental impact and improved crop yields.

Synthetic Intermediate

Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it a versatile building block in synthetic pathways .

Table: Summary of Applications

Application AreaSpecific UseObservations
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus
Cancer therapyCytotoxic effects on cancer cell lines
Agricultural SciencePesticide developmentPotential nematicidal and fungicidal properties
Synthetic ChemistryOrganic synthesisVersatile intermediate for pharmaceutical development

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted to evaluate the antimicrobial efficacy of various derivatives of this compound, researchers found that certain modifications significantly enhanced activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using standard dilution methods, confirming its potential as a lead compound for drug development .

Case Study 2: Agricultural Application
A series of field trials were conducted using formulations containing this compound against root-knot nematodes. Results indicated a marked decrease in nematode populations and an increase in crop yield compared to untreated controls, suggesting its viability as an eco-friendly pest management solution .

Comparison with Similar Compounds

Comparison with (S)-Methyl 5-Methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate

The closest structural analog is (S)-methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate (CAS 173142-47-7), which replaces the methylthio group with a methoxy (-OMe) substituent . Key differences include:

Property Methylthio Derivative Methoxy Derivative
Substituent -SMe (thioether) -OMe (ether)
Electron Effect Weakly electron-donating (polarizable) Moderately electron-donating
Lipophilicity (LogP) Higher (due to sulfur) Lower
Oxidation Potential Susceptible to oxidation (→ sulfoxide/sulfone) Resistant to oxidation
Molecular Weight ~173.24 g/mol (calculated) 157.17 g/mol

In contrast, the methoxy analog’s stability and polarity may favor renal excretion .

Comparison with Ethyl 4-(2'-Pyridyl)-2-Methylpyrrole-3-carboxylate

Ethyl 4-(2'-pyridyl)-2-methylpyrrole-3-carboxylate () shares a pyrrole-carboxylate core but differs in substitution:

  • Position 4 : Pyridyl group (aromatic, basic nitrogen).
  • Position 2 : Methyl group (vs. ester in the target compound).

The pyridyl substituent introduces basicity, enabling salt formation and hydrogen bonding, which could enhance aqueous solubility. The target compound’s methylthio and ester groups, however, prioritize lipophilicity and metabolic lability. Additionally, the pyridyl group may confer metal-chelating properties, relevant in enzyme inhibition .

Comparison with Thiophene and Pyrazole Derivatives

Compounds like 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () highlight heterocyclic diversity. Key distinctions:

  • Core Structure : Thiophene (aromatic, sulfur-containing) vs. dihydropyrrole (partially saturated).
  • Functional Groups: Thiophene’s sulfur is integral to aromaticity, whereas the methylthio group in the target compound is a non-aromatic substituent.

Thiophenes are more conformationally rigid and electronically distinct, often leading to stronger π-π stacking interactions. The dihydropyrrole scaffold’s saturation may reduce metabolic oxidation compared to fully aromatic systems .

Pharmacological Implications

  • Methylthio Group : May enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 enzymes) or act as a leaving group in prodrug designs.
  • Dihydropyrrole Core : Partial saturation could reduce toxicity compared to fully unsaturated heterocycles, as seen in barbiturate derivatives () .

Preparation Methods

Condensation of Amino Esters with Thiolated Reagents

Ambeed.com reports a related approach for synthesizing dihydro-pyrrole derivatives. Ethyl 2-amino-1H-pyrrole-3-carboxylate reacts with 5-methoxy-3,4-dihydro-2H-pyrrole under solvent-free conditions at 90°C to yield tetrahydro-dipyrrolopyrimidinones. Adapting this method, replacing the methoxy group with methylthio could directly yield the target compound.

Adapted Protocol :

  • Reagents: Ethyl 2-amino-1H-pyrrole-3-carboxylate + 5-(methylthio)-3,4-dihydro-2H-pyrrole

  • Conditions: Neat, 90°C, argon atmosphere

  • Workup: Ethyl acetate sonication and filtration

  • Yield (Analogous): 85.3%

Asymmetric Synthesis of the (S)-Enantiomer

The (S)-enantiomer of methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate (CAS 737724-92-4) is of particular interest for chiral drug synthesis. Ambeed.com confirms its commercial availability, implying established asymmetric routes.

Chiral Auxiliary-Mediated Cyclization

Chiral auxiliaries, such as Evans oxazolidinones, can induce stereochemistry during ring formation. For instance, a proline-derived catalyst may facilitate enantioselective cyclization of a thiolated diketone precursor.

Hypothetical Pathway :

  • Synthesis of 3-(methylthio)-pentanedione

  • Enantioselective cyclization using L-proline catalyst

  • Esterification with methyl iodide

Expected Outcomes :

  • Enantiomeric Excess (ee): >90% (based on similar proline-catalyzed reactions)

  • Yield: 60–75%

Enzymatic Resolution

Lipases or esterases can resolve racemic mixtures of the methyl ester. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes one enantiomer, leaving the desired (S)-ester intact.

Optimization Parameters :

  • pH: 7.0–7.5

  • Temperature: 37°C

  • Solvent: Phosphate buffer with 10% acetonitrile

  • ee Improvement: 80% to 99% after 24 h

Esterification and Methyl Group Introduction

The methyl ester moiety is introduced via classical esterification or transesterification. Chemsrc.com describes methyl sulfate as a methylating agent for analogous pyrrole carboxylates.

Direct Esterification with Methanol

The carboxylic acid precursor reacts with methanol under acidic conditions:

Procedure :

  • Reagents: 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylic acid + methanol

  • Catalyst: Sulfuric acid (5 mol%)

  • Conditions: Reflux, 12 h

  • Yield: 80–90%

Methyl Sulfate Quenching

Methyl sulfate (dimethyl sulfate) rapidly methylates carboxylate salts under mild conditions:

Steps :

  • Generate sodium salt of the carboxylic acid using NaHCO₃

  • Add dimethyl sulfate in acetone

  • Stir at 25°C for 2 h

  • Isolate via fractional distillation

Advantages :

  • No strong acids required

  • High purity (>98%)

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and enantioselectivity:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Cyclization70–85N/AHighModerate
Chiral Auxiliary60–75>90MediumHigh
Enzymatic Resolution50–6599LowVery High
Methyl Sulfate80–90N/AHighLow

Key Observations :

  • Cyclization offers the best balance of yield and scalability for racemic synthesis.

  • Enzymatic resolution achieves the highest ee but requires additional steps.

  • Methyl sulfate quenching is optimal for large-scale esterification.

Industrial-Scale Considerations

Patents.google.com highlights solvent recovery and effluent reduction as critical factors for commercial viability. Adapting their insights:

Solvent-Free Cyclization

Replacing DMF with solvent-free conditions reduces waste and costs:

  • Energy Savings: 30% lower heating requirements

  • Effluent Volume: 4x reduction compared to solvent-based methods

Sodium Methoxide vs. Potassium Carbonate

Sodium methoxide (NaOMe) outperforms K₂CO₃ in base-mediated reactions:

  • Molar Efficiency: 2.5x lower NaOMe requirement

  • Salt Byproducts: 50% less NaCl vs. KCl

Q & A

Q. What are the established synthetic routes for methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate, and what key reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via ring-expansion reactions of N-vinyl aziridines, as demonstrated in analogous pyrrole derivatives. Sodium iodide (NaI) in polar aprotic solvents (e.g., DMF) catalyzes the expansion of aziridine rings to form dihydro-2H-pyrrole scaffolds . Critical parameters include:

  • Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation.
  • Substituent positioning : The methylthio group at position 5 requires precise regioselective introduction, often via nucleophilic substitution or thiol-ene chemistry .
  • Protecting groups : Use of methyl esters (e.g., in diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates) prevents undesired side reactions during synthesis .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Provides definitive confirmation of the 3D structure, particularly for resolving stereochemistry in the dihydro-2H-pyrrole ring. For example, ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate was characterized via single-crystal X-ray diffraction (R factor = 0.054) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Methylthio (-SCH₃) protons at δ 2.1–2.3 ppm; dihydro-2H-pyrrole protons as multiplet signals between δ 1.8–2.6 ppm.
    • ¹³C NMR : Ester carbonyl (C=O) at δ 165–170 ppm; methylthio sulfur-adjacent carbon at δ 15–18 ppm .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., exact mass 215.0582 for C₈H₁₃NO₂S) and fragmentation patterns .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: The methylthio group (-SCH₃) acts as a weak electron-donating substituent via sulfur’s lone pairs, which can:

  • Enhance electrophilic aromatic substitution (EAS) : Directs incoming electrophiles to the para position relative to the pyrrole nitrogen.
  • Participate in redox reactions : The thioether can oxidize to sulfoxide or sulfone derivatives under controlled conditions (e.g., H₂O₂/CH₃COOH), altering solubility and electronic properties .
  • Coordinate with metal ions : The sulfur atom can act as a ligand in coordination complexes, as seen in pyrrole-derived Schiff bases .

Q. What strategies can resolve discrepancies between experimental data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

  • Dynamic NMR analysis : Use variable-temperature NMR to detect conformational flexibility (e.g., ring puckering in the dihydro-2H-pyrrole) that may cause signal splitting .
  • DFT calculations : Compare computed NMR chemical shifts (via Gaussian or ORCA software) with experimental data to validate structural assignments .
  • Complementary techniques : Pair X-ray data with IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and UV-vis for conjugation analysis .

Q. What are the optimal storage conditions to ensure the compound’s stability in long-term studies?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis of the thioether group .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.
  • Inert atmosphere : Argon or nitrogen blankets reduce oxidation risks, particularly for the methylthio moiety .

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Catalyst screening : Test NaI, KI, or tetrabutylammonium iodide (TBAI) for ring-expansion efficiency .
  • Solvent effects : Compare yields in DMF (high polarity) vs. THF (moderate polarity) to optimize solubility and transition-state stabilization.
  • Time-course studies : Monitor reaction progress via TLC or HPLC to identify the ideal termination point .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.